2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group at the 2-position. The tetrahydro modification (saturation of the pyridine ring) distinguishes it from non-hydrogenated analogs, significantly altering its physicochemical and biological properties.
Properties
Molecular Formula |
C13H13BrN2 |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8H2 |
InChI Key |
BAMTWEUJGAUDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclization Using 2-Aminopyridines and Phenacyl Bromides Catalyzed by DBU
A widely reported and efficient method for synthesizing 2-arylimidazo[1,2-a]pyridines, including 2-(4-bromophenyl)-substituted derivatives, involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol solvent at room temperature. This method offers mild reaction conditions, good to excellent yields (72–94%), and high atom economy (66.25–73.41%).
- Dissolve substituted 2-aminopyridine (2 mmol) in aqueous ethanol (1:1 v/v, 10 mL).
- Add substituted phenacyl bromide (2 mmol).
- Add DBU (4 mmol) dropwise with stirring at room temperature.
- Stir the reaction mixture for a specified time (usually 1–2 hours).
- Monitor progress by thin-layer chromatography (TLC).
- Upon completion, extract the product with chloroform, dry over anhydrous sodium sulfate, and evaporate solvent.
- Recrystallize the crude product from hot ethanol to obtain pure 2-arylimidazo[1,2-a]pyridine derivatives.
- Initial formation of a pyridinium salt by nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on phenacyl bromide.
- DBU abstracts a proton from the amine group, facilitating imine formation.
- Intramolecular cyclization occurs, followed by elimination of water and hydrogen bromide to yield the imidazo[1,2-a]pyridine scaffold.
| Substituent on Phenacyl Bromide | Yield (%) | Notes |
|---|---|---|
| 4-Bromo | 72–79 | Electron-withdrawing group tolerated well |
| 4-Methoxy, 4-Methyl | 85–94 | Electron-donating groups give higher yields |
| 4-Chloro, 4-Fluoro | 72–79 | Halogen substituents compatible |
| Substituent on 2-Aminopyridine | Yield (%) | Notes |
|---|---|---|
| 2-Aminopyridine (unsubstituted) | 72–94 | Standard substrate |
| 2-Amino-5-chloropyridine | 70 | Halogen substitution tolerated |
| 2-Amino-3-methylpyridine | 69 | Alkyl substitution tolerated |
This method is scalable to multigram quantities and uses green solvent systems, aligning with sustainable chemistry principles.
One-Pot Solvent-Free Synthesis Using Ionic Liquids
Another approach involves a one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone derivatives, 2-aminopyridine, and ionic liquid catalysts such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) under solvent-free conditions at room temperature.
- Slowly add [Bmim]Br3 to acetophenone with stirring at 30 °C.
- Add sodium carbonate and 2-aminopyridine.
- Stir the mixture at room temperature for 40 minutes.
- Extract with diethyl ether and purify the product by preparative thin-layer chromatography.
- Avoids toxic solvents and catalysts.
- Environmentally benign.
- Simple methodology with easy product isolation.
- Yields are generally high.
Though this method has been demonstrated for 2-phenylimidazo[1,2-a]pyridines, it can be adapted for 4-bromophenyl-substituted analogs by using 4-bromoacetophenone as the starting ketone.
Multi-Component Reactions Involving Diamines and α-Halocarbonyl Compounds
Recent developments include the synthesis of tetrahydroimidazo[1,2-a]pyridines via condensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, and other bifunctional electrophiles in one-pot or stepwise procedures.
- Reflux a mixture of diamines, 1,1-bis(methylthio)-2-nitroethylene, cyanoacetohydrazide, and aromatic aldehydes in ethanol.
- The reaction proceeds through ketene aminal formation, Knoevenagel condensation, Michael addition, and intramolecular cyclization.
- The final product is a functionalized tetrahydroimidazo[1,2-a]pyridine derivative.
This method allows for the introduction of various substituents, including bromophenyl groups, by selecting appropriate aldehydes and diamines, offering structural diversity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| DBU-Catalyzed Two-Component Cyclization | 2-Aminopyridine, substituted phenacyl bromide, DBU, aqueous ethanol | Room temperature, 1–2 h | 72–94 | Mild, green solvent, broad substrate scope, scalable | Requires DBU catalyst |
| One-Pot Ionic Liquid Method | Acetophenone derivatives, 2-aminopyridine, [Bmim]Br3, Na2CO3 | Solvent-free, 30 °C, 40 min | High (variable) | Solvent-free, environmentally benign, simple isolation | Limited substrate examples |
| Multi-Component Condensation | Diamines, 1,1-bis(methylthio)-2-nitroethylene, cyanoacetohydrazide, aldehydes | Reflux in ethanol, 6 h | Moderate to high | Allows functionalized derivatives, multi-component | Longer reaction time, complex mixtures |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(4-Bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects . The exact mechanism can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazo-pyridine ring system and is characterized by the presence of a bromophenyl group, which enhances its reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 277.16 g/mol .
Research indicates that this compound exhibits notable biological activities primarily through interactions with various biological targets. The compound has shown potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It acts by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurotransmission and are implicated in cognitive decline .
Therapeutic Applications
The compound's therapeutic potential extends beyond neurodegenerative diseases. It has been investigated for applications in:
- Cancer Treatment : Some derivatives have demonstrated significant activity against tumor cells by inducing apoptosis and inhibiting tumor growth .
- Cardiovascular Disorders : The compound is noted for its effects on angiotensin II-mediated hypertension and pulmonary fibrosis through its interaction with angiotensin-converting enzyme (ACE) .
- Psychotropic Effects : Studies have suggested that related compounds exhibit anxiolytic and antidepressant properties, highlighting the potential for broader neuropsychiatric applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the bromophenyl group can significantly influence the biological activity of the compound. For instance, variations in substitution patterns lead to different inhibitory profiles against target enzymes .
| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |
|---|---|---|---|
| 3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | Similar structure but different substitution pattern | Potential enzyme inhibitor | |
| 2-(Phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | Lacks bromine; different electronic properties | Antifungal activity | |
| 5-Methyl-6-phenylimidazo[1,2-a]pyridine | Methyl substitution affects reactivity | Antimicrobial properties |
Neuroprotective Effects
A study focusing on the neuroprotective effects of this compound demonstrated its ability to inhibit acetylcholinesterase activity effectively. This inhibition was associated with improved cognitive performance in animal models of Alzheimer's disease .
Anticancer Activity
In vitro studies have shown that derivatives of this compound possess significant cytotoxicity against various cancer cell lines. For example, a derivative was found to induce apoptosis in colon cancer cells by activating caspase pathways .
Psychotropic Properties
Research into related thioalkyl derivatives indicated that certain compounds exhibited anxiolytic effects significantly greater than diazepam in behavioral studies. These findings suggest potential for developing new anxiolytic medications based on the structural framework of this compound .
Q & A
Q. Tables
Q. Table 1. Key Synthetic Methods Comparison
| Method | Catalyst/Reagents | Yield (%) | Enantiomeric Ratio | Reference |
|---|---|---|---|---|
| Bromination/Suzuki | NBS, Pd(PPh3)4 | 70–85 | N/A | |
| Enantioselective Hydrogenation | Ru/NHC | 90–98 | 98:2 | |
| Pd-Catalyzed Transfer H2 | Pd(OAc)2, B2pin2 | 65–80 | N/A |
Q. Table 2. Biological Activity Profile
| Derivative | Target | IC50 (nM) | Mechanism | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-THIP | T. b. rhodesiense | 1–63 | DNA intercalation | |
| 8-Cyano-THIP | Candida albicans | 14–88 | Membrane disruption |
Q. Notes
- Avoid derivatives with methyl oxadiazole groups if targeting Plasmodium falciparum due to reduced selectivity .
- Computational predictions (e.g., GraphscoreDTA) should be validated with in vitro assays to address model limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
